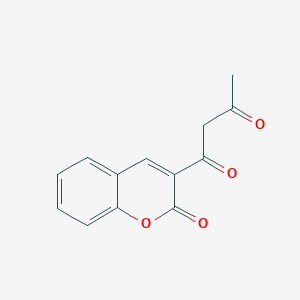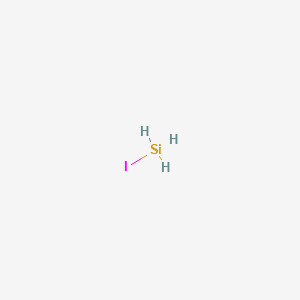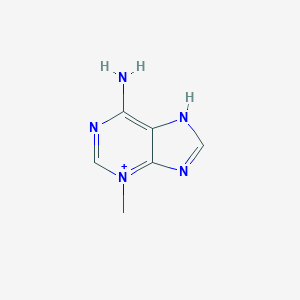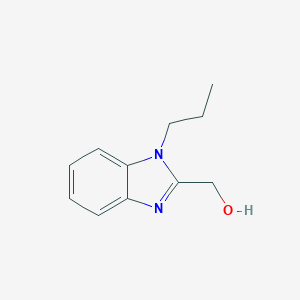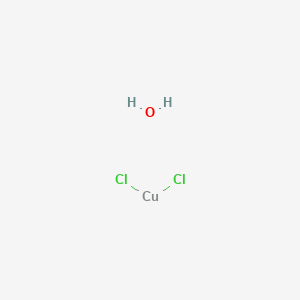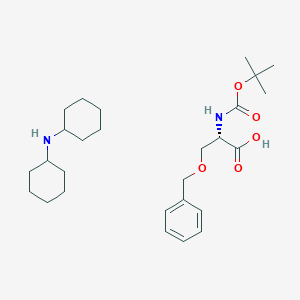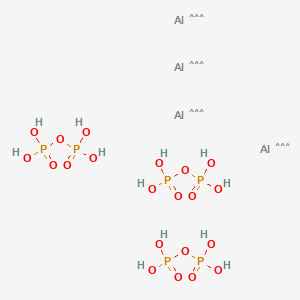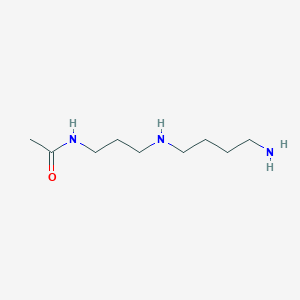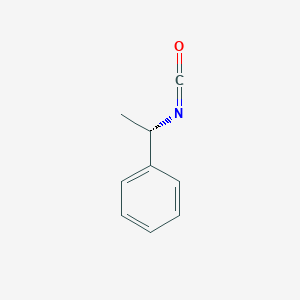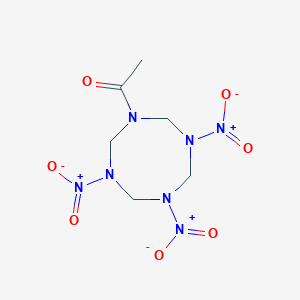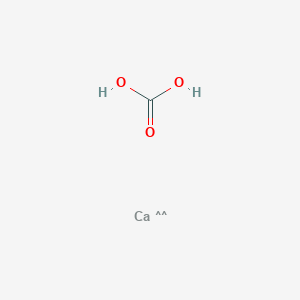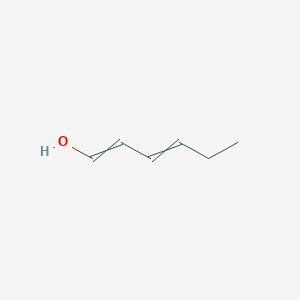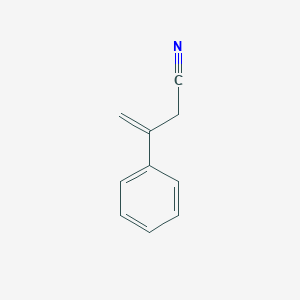
3-Phenyl-3-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-butenenitrile, also known as PBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
3-Phenyl-3-butenenitrile exerts its effects through different mechanisms depending on the application. In neuroscience, 3-Phenyl-3-butenenitrile acts as an antioxidant and protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. In cancer research, 3-Phenyl-3-butenenitrile inhibits tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. In antioxidant research, 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage by inhibiting lipid peroxidation and enhancing antioxidant enzyme activity.
Biochemical And Physiological Effects
3-Phenyl-3-butenenitrile has been shown to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage, inhibits the production of pro-inflammatory cytokines, and protects against neurodegeneration.
Advantages And Limitations For Lab Experiments
3-Phenyl-3-butenenitrile has several advantages for lab experiments such as its versatility, stability, and low toxicity. 3-Phenyl-3-butenenitrile can be synthesized using different methods and is stable under different conditions. However, 3-Phenyl-3-butenenitrile also has some limitations such as its poor solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for research on 3-Phenyl-3-butenenitrile such as exploring its potential applications in different fields, optimizing its synthesis methods, and investigating its mechanism of action in more detail. 3-Phenyl-3-butenenitrile has shown promise in various fields such as neuroscience, cancer research, and antioxidant research, and further studies could lead to the development of new therapies and treatments. Additionally, optimizing the synthesis methods of 3-Phenyl-3-butenenitrile could lead to more efficient and cost-effective production. Finally, investigating the mechanism of action of 3-Phenyl-3-butenenitrile in more detail could lead to a better understanding of its effects and potential applications.
Synthesis Methods
3-Phenyl-3-butenenitrile can be synthesized using different methods such as the reaction of benzaldehyde with malononitrile or the reaction of 3-buten-2-one with benzylamine. The reaction of benzaldehyde with malononitrile involves the condensation of the two compounds in the presence of a base such as sodium methoxide. The reaction of 3-buten-2-one with benzylamine, on the other hand, involves the condensation of the two compounds in the presence of a catalyst such as p-toluenesulfonic acid.
Scientific Research Applications
3-Phenyl-3-butenenitrile has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and antioxidant research. In neuroscience, 3-Phenyl-3-butenenitrile has been shown to protect against oxidative stress and neurodegeneration. In cancer research, 3-Phenyl-3-butenenitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In antioxidant research, 3-Phenyl-3-butenenitrile has been shown to scavenge free radicals and protect against oxidative damage.
properties
CAS RN |
14908-85-1 |
|---|---|
Product Name |
3-Phenyl-3-butenenitrile |
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
InChI Key |
QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES |
C=C(CC#N)C1=CC=CC=C1 |
Canonical SMILES |
C=C(CC#N)C1=CC=CC=C1 |
synonyms |
3-Phenyl-3-butenenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



